molecular formula C11H24N2 B6254050 4-methyl-2-(piperidin-1-yl)pentan-1-amine CAS No. 953756-25-7

4-methyl-2-(piperidin-1-yl)pentan-1-amine

Cat. No.: B6254050
CAS No.: 953756-25-7
M. Wt: 184.3
InChI Key:
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Description

4-methyl-2-(piperidin-1-yl)pentan-1-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(piperidin-1-yl)pentan-1-amine typically involves the reaction of 4-methyl-2-pentanone with piperidine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(piperidin-1-yl)pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-2-(piperidin-1-yl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-2-(piperidin-1-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the uptake of neurotransmitters such as dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other psychostimulants and can result in enhanced neurotransmission and stimulation of the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(piperidin-1-yl)pentan-1-amine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to inhibit neurotransmitter uptake more potently than some other similar compounds makes it a valuable candidate for further research and potential therapeutic applications .

Properties

CAS No.

953756-25-7

Molecular Formula

C11H24N2

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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